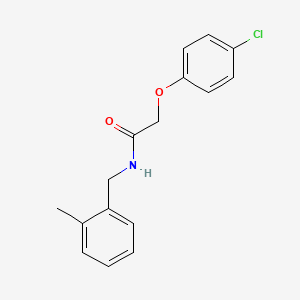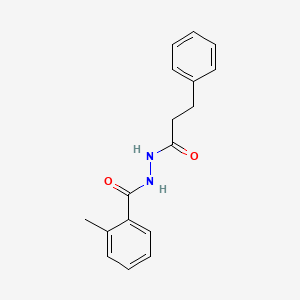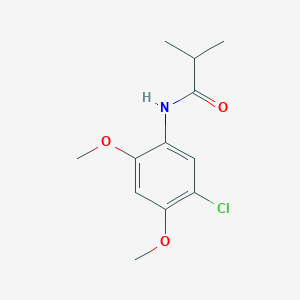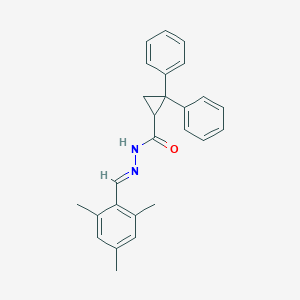
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide, also known as Miltefosine, is a synthetic phospholipid analogue that was originally developed as an antineoplastic agent. However, it has gained attention for its potential use as an antileishmanial agent, as well as for its activity against other protozoan parasites.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is thought to act by disrupting the cell membrane of the parasite. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is a phospholipid analogue, and it has been shown to incorporate into the cell membrane of the parasite, leading to membrane disruption and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in phospholipid metabolism, including phospholipase A2 and CTP:phosphocholine cytidylyltransferase. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its broad-spectrum activity against several protozoan parasites. This makes it a useful tool for studying the biology of these organisms and for developing new treatments for parasitic diseases.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have significant cytotoxicity in mammalian cells, and care must be taken when handling the compound.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Another area of interest is the study of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide's mechanism of action, which may lead to the development of new treatments for parasitic diseases. Finally, there is interest in exploring the potential use of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in combination with other drugs to improve treatment outcomes.
Synthesis Methods
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is synthesized through a multi-step process starting with 4-chlorophenol, which is reacted with 2-methylbenzylamine to form 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. This intermediate is then treated with phosphorus oxychloride and triethylamine to form the final product, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been extensively studied for its potential use as an antileishmanial agent. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and current treatments are often ineffective or have significant side effects. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has shown promising activity against several species of Leishmania, including those that are resistant to other treatments.
In addition to its antileishmanial activity, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has also been studied for its activity against other protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCPGDHBHCLIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)





![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)


![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)